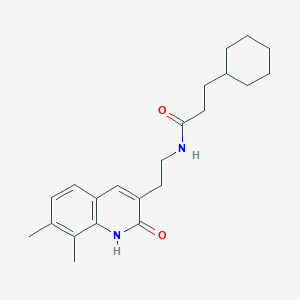
3-cyclohexyl-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a cyclohexyl group, a quinolinone group, and a propanamide group .
Synthesis Analysis
Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohexyl group would provide a cyclic, saturated hydrocarbon structure, while the quinolinone and propanamide groups would introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of an amide group might increase the compound’s polarity .Scientific Research Applications
Synthesis and Derivative Formation
- Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : The compound is used in the synthesis of various derivatives, including tetrahydropyrimido quinoline, which shows potential in antimicrobial applications (Elkholy & Morsy, 2006).
- Cyanamides in Cyclization Reactions : It's involved in cyclization reactions with anthranilates and aminophenyl ketones, leading to the synthesis of various quinazoline and pyrimidine derivatives (Shikhaliev et al., 2008).
Catalytic and Chemical Properties
- Catalytic Activity in Synthesis of Nitrogen-Containing Heterocycles : The compound's derivatives show catalytic activity in the synthesis of 1,2-dihydroquinoline derivatives, playing a key role in expanding the scope of nitrogen-containing heterocycles (Zeng et al., 2009).
Novel Alkaloid Formation
- Formation of Novel Alkaloids : It's involved in the formation of novel alkaloids with unique structures and potentially significant biological activities, such as annosqualine from Annona squamosa stems (Yang et al., 2004).
Reactions and Derivative Synthesis
- Synthesis of Pyrido Pyrimidines and Isoquinolines : The compound is useful in synthesizing dieneamino nitriles, leading to isoquinoline and 2-pyridine derivatives through specific chemical reactions (Granik et al., 1983).
- Intramolecular Cyclization in Synthesis of Isoquinoline Derivatives : It's used in olefin-N-acyliminium ion cyclization to synthesize perhydroisoquinolines, important in the synthesis of morphine alkaloids (Bottari et al., 1999).
Precursor for Synthesis of Heterocycles
- Precursor for N-Substituted Tetrahydroquinoline Diones : It acts as a precursor in the synthesis of N-substituted tetrahydroquinoline diones and related hydroxyquinolinones, showcasing its versatility in chemical synthesis (Thakur et al., 2015).
Structural and Molecular Studies
- Structural Studies and Molecular Interactions : The compound is studied for its structural properties and molecular interactions, as seen in the study of gliquidone, which displays unique intramolecular and intermolecular hydrogen bonds (Gelbrich et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-8-10-18-14-19(22(26)24-21(18)16(15)2)12-13-23-20(25)11-9-17-6-4-3-5-7-17/h8,10,14,17H,3-7,9,11-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANFZQSBAEWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)

![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)
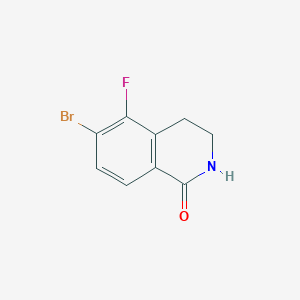
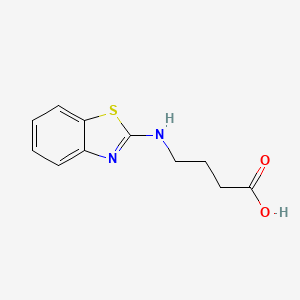
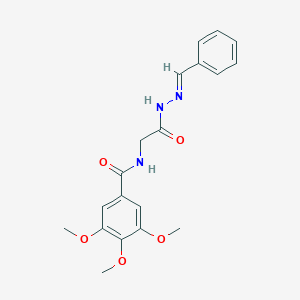
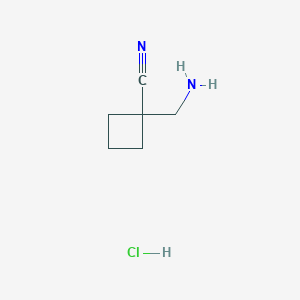
![6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2744626.png)
![2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2744627.png)
![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)